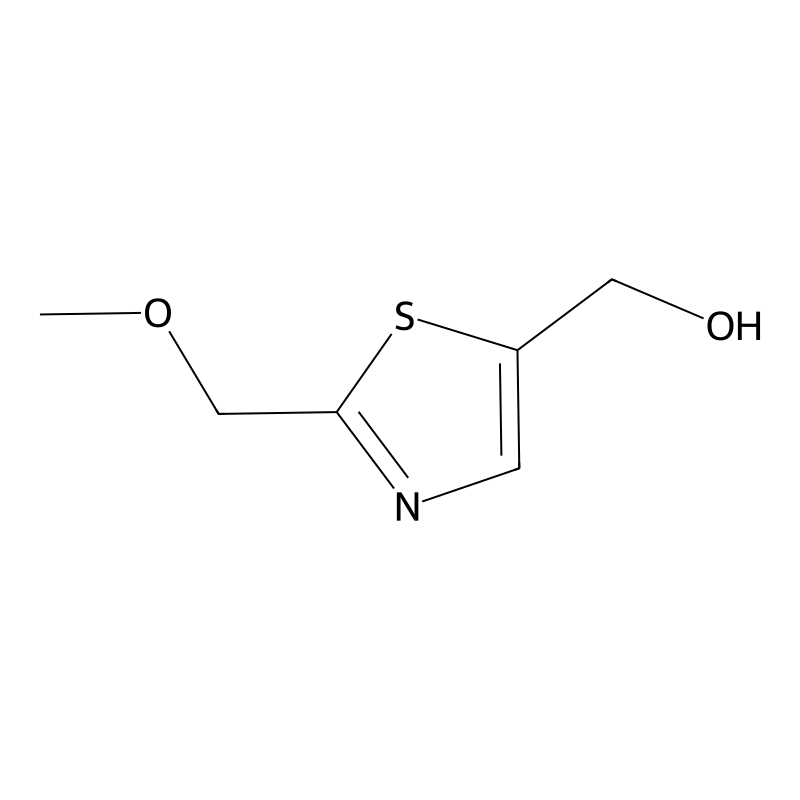

(2-(Methoxymethyl)thiazol-5-yl)methanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(2-(Methoxymethyl)thiazol-5-yl)methanol is a chemical compound belonging to the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms. Its molecular formula is , and it has a molecular weight of approximately 159.20 g/mol. This compound is notable for its methoxymethyl group attached to the thiazole ring, which contributes to its unique chemical properties and potential biological activities .

Due to the lack of specific data, it's difficult to assess the safety hazards of (2-(Methoxymethyl)thiazol-5-yl)methanol. However, thiazole derivatives can exhibit varying degrees of toxicity [].

General Safety Precautions

- As a general precaution when handling unknown compounds, it's advisable to wear gloves, eye protection, and work in a well-ventilated fume hood.

- Avoid inhalation, ingestion, and skin contact.

- Oxidation: The compound can be oxidized to form aldehydes or carboxylic acids using agents such as potassium permanganate or chromium trioxide.

- Reduction: It can be reduced to corresponding alcohols or amines with reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: The methoxymethyl group is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups through reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions- Oxidation: Potassium permanganate in either acidic or neutral conditions.

- Reduction: Lithium aluminum hydride in anhydrous ether.

- Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Research indicates that (2-(Methoxymethyl)thiazol-5-yl)methanol exhibits potential biological activities, including antimicrobial and anticancer properties. Its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, which modulate their activity. For example, it may inhibit microbial growth by disrupting essential metabolic pathways or induce apoptosis in cancer cells through targeted signaling pathways.

The synthesis of (2-(Methoxymethyl)thiazol-5-yl)methanol typically involves the nucleophilic addition reaction of a thiazole derivative with a methoxymethylating agent. A common synthetic route includes:

- Starting Material: 2-chloromethylthiazole.

- Reagents: Methanol and a base (e.g., sodium hydroxide).

- Conditions: The reaction is conducted under reflux to ensure complete conversion of starting materials into the desired product.

Industrial production may utilize similar methods on a larger scale, optimizing conditions for yield and purity using continuous flow reactors .

(2-(Methoxymethyl)thiazol-5-yl)methanol has diverse applications across various fields:

- Biological Research: Investigated for its antimicrobial and anticancer properties.

- Pharmaceutical Development: Explored as a lead compound for new drug development targeting various diseases.

- Industrial Use: Employed in producing specialty chemicals and as an intermediate in synthesizing agrochemicals and dyes .

Studies examining the interactions of (2-(Methoxymethyl)thiazol-5-yl)methanol with biological targets have revealed its potential to modulate enzyme activity and influence cellular signaling pathways. These interactions are critical in understanding its therapeutic potential and guiding further research into its applications in medicine and biotechnology.

Several compounds share structural similarities with (2-(Methoxymethyl)thiazol-5-yl)methanol, each exhibiting unique properties:

Uniqueness

The uniqueness of (2-(Methoxymethyl)thiazol-5-yl)methanol lies in its specific methoxymethyl substitution on the thiazole ring, which enhances its solubility and reactivity compared to other thiazole derivatives. This modification potentially increases its biological efficacy, making it a valuable candidate for further pharmacological exploration .

The compound is a disubstituted thiazole with the systematic IUPAC name (2-(Methoxymethyl)-1,3-thiazol-5-yl)methanol (CAS: 1267793-44-1). Its molecular formula is C₆H₉NO₂S, and it has a molecular weight of 159.20 g/mol. The structure features:

- A thiazole ring (a five-membered heterocycle with sulfur at position 1 and nitrogen at position 3).

- A methoxymethyl group (-CH₂-O-CH₃) at position 2.

- A hydroxymethyl group (-CH₂-OH) at position 5.

The substitution pattern is critical for its electronic properties, as the methoxymethyl group donates electron density via the oxygen atom, while the hydroxymethyl group introduces hydrogen-bonding capability.

Historical Context in Heterocyclic Chemistry Research

Thiazoles were first synthesized by Hantzsch and Weber in 1887, marking the beginning of systematic studies on sulfur-nitrogen heterocycles. The discovery of thiamine (vitamin B₁) in 1912 highlighted thiazoles' biological relevance. Derivatives like (2-(Methoxymethyl)thiazol-5-yl)methanol emerged later as synthetic targets due to their modular substitution patterns, enabling tailored physicochemical properties. Early synthetic routes relied on Hantzsch-type cyclization, but modern methods employ advanced catalytic systems.

Position Within Thiazole Derivative Classifications

This compound belongs to the 2,5-disubstituted thiazole subclass, distinguished by substituents at both positions 2 and 5. Compared to 2,4-disubstituted analogs (e.g., sulfathiazole), the 2,5 pattern alters electronic delocalization, enhancing dipole moments and solubility. Its structural analogs include:

Hantzsch Thiazole Synthesis Adaptations

The Hantzsch thiazole synthesis represents the most fundamental and widely utilized approach for constructing thiazole derivatives, including (2-(Methoxymethyl)thiazol-5-yl)methanol [1] [2]. This classical methodology involves the condensation of alpha-haloketones with thioamides or thioureas under controlled reaction conditions [3]. The synthesis proceeds through a nucleophilic attack mechanism where the sulfur atom of the thioamide exhibits strong nucleophilicity, facilitating the formation of thiazole rings with excellent yields for simple thiazole derivatives [1].

The reaction mechanism involves the formation of intermediate compounds at low temperatures, which subsequently undergo cyclization to yield the desired thiazole products [3]. For (2-(Methoxymethyl)thiazol-5-yl)methanol synthesis, the methoxymethyl group can be introduced at the 2-position through careful selection of appropriate alpha-haloketone precursors containing the requisite functional groups [2].

Haloketone Condensation Strategies

Haloketone condensation strategies form the cornerstone of thiazole synthesis, with various halogenated ketone derivatives serving as electrophilic partners in the cyclization process [4] [3]. The choice of halogen significantly influences reaction efficiency, with brominated compounds generally providing superior reactivity compared to chlorinated analogs [5]. For the synthesis of (2-(Methoxymethyl)thiazol-5-yl)methanol, methoxymethyl-substituted alpha-bromoketones serve as optimal starting materials [4].

The condensation proceeds through an initial nucleophilic substitution mechanism where the thioamide sulfur atom attacks the alpha-carbon bearing the halogen [3]. This is followed by intramolecular cyclization and subsequent elimination of hydrogen halide to form the aromatic thiazole ring [4]. Research demonstrates that reaction conditions significantly impact product yields, with optimal results achieved under controlled temperature and pH conditions [5].

| Reaction Component | Solvent | Temperature (°C) | Catalyst/Base | Reaction Time | Yield (%) |

|---|---|---|---|---|---|

| Alpha-haloketone + Thioamide | Ethanol, DMF, Acetone | Room temperature to reflux | TEA, NaOAc, DIEA | 1-6 hours | 75-95 |

| Alpha-haloketone + Thiourea | Ethanol, THF | 0-80 | Base (optional) | 18-24 hours | 70-92 |

| Phenacyl bromide + Thiosemicarbazide | Solvent-free | Room temperature | None | 3-30 minutes | 85-99 |

| Chloroacetone + Thioformamide | Alcohol | Reflux | None | 2-4 hours | 60-80 |

| Bromoacetophenone + Thiourea | Water | 80 | K2CO3 | 1 hour | 88-94 |

Catalyst Systems for Cyclization Optimization

Catalyst systems play a crucial role in optimizing thiazole cyclization reactions, with various catalytic approaches demonstrating significant improvements in reaction efficiency and product selectivity [6]. Lewis acid catalysts, particularly zinc chloride and ferric chloride, facilitate cyclization through coordination with the nitrogen atom of thioamides, thereby increasing their nucleophilicity [7]. These catalysts typically require loadings of 5-20 mol% and operate effectively at temperatures ranging from 80-120°C [6].

Protic acid catalysts, including sulfuric acid and para-toluenesulfonic acid, offer alternative catalytic pathways with reduced catalyst loadings of 1-10 mol% [8]. These systems demonstrate particular effectiveness in promoting cyclization reactions under mild conditions, with reaction times reduced to 1-4 hours compared to uncatalyzed processes [6]. Gold-based catalysts represent a more recent development, offering exceptional selectivity and mild reaction conditions with catalyst loadings as low as 1-5 mol% [6].

| Catalyst Type | Loading (mol%) | Reaction Conditions | Yield Range (%) | Advantages |

|---|---|---|---|---|

| Lewis Acids (ZnCl2, FeCl3) | 5-20 | 80-120°C, 2-6 h | 70-85 | High activity, reusable |

| Protic Acids (H2SO4, pTSA) | 1-10 | Room temp-80°C, 1-4 h | 80-95 | Simple, cost-effective |

| Gold Complexes (AuCl3, Au(I)) | 1-5 | Room temp, 30 min-2 h | 85-99 | High selectivity, mild conditions |

| Heterogeneous (Montmorillonite K10) | 10-50 wt% | 100-150°C, 1-3 h | 75-90 | Heterogeneous, easy separation |

| Organocatalysts (Asparagine, L-proline) | 5-15 | 60-80°C, 2-8 h | 85-97 | Green, biodegradable |

| Enzyme (Lipase) | 5-10 | Room temp, US, 25 min | 52-85 | Enzymatic, sustainable |

Nucleophilic Substitution Approaches

Nucleophilic substitution methodologies provide alternative synthetic routes for accessing (2-(Methoxymethyl)thiazol-5-yl)methanol through post-cyclization functionalization strategies [9]. These approaches involve the selective introduction of methoxymethyl and hydroxymethyl functionalities onto preformed thiazole cores through targeted nucleophilic displacement reactions [9]. The electron-deficient nature of the thiazole ring, particularly at the 2-position, facilitates nucleophilic attack by appropriately activated nucleophiles [10].

The reactivity patterns of thiazole derivatives toward nucleophiles follow predictable trends based on electronic effects and steric considerations [9]. Position-2 exhibits the highest electron deficiency, making it most susceptible to nucleophilic attack, while position-5 demonstrates moderate reactivity suitable for selective functionalization [10]. These electronic properties enable the development of regioselective synthetic strategies for introducing specific functional groups at desired positions [9].

Methoxymethyl Group Introduction Techniques

Methoxymethyl group introduction represents a critical synthetic transformation in the preparation of (2-(Methoxymethyl)thiazol-5-yl)methanol [11] [12]. Traditional approaches rely on the use of chloromethyl methyl ether as the methoxymethylating agent, though safety concerns associated with this reagent have prompted the development of alternative methodologies [12]. Electrochemical methoxymethylation offers a safer and more environmentally friendly approach, utilizing methanol and formaldehyde as starting materials under controlled electrochemical conditions [12].

The electrochemical methodology proceeds through the in-situ generation of methoxymethyl cations, which subsequently react with nucleophilic sites on the thiazole ring [12]. This approach eliminates the need for hazardous chloromethyl methyl ether while providing excellent yields and high selectivity [12]. The reaction conditions are mild, typically conducted at room temperature with reaction times ranging from 30 minutes to 2 hours [12].

Alternative approaches include the use of dimethyl sulfate or methyl iodide in the presence of appropriate bases for methylation reactions [11]. These methods require careful control of reaction conditions to prevent over-methylation and ensure selective introduction of the methoxymethyl functionality [11]. Solvent selection plays a crucial role, with polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide providing optimal reaction environments [12].

Protecting Group Strategies for Hydroxyl Functionality

Protecting group strategies for hydroxyl functionalities are essential for the successful synthesis of (2-(Methoxymethyl)thiazol-5-yl)methanol, particularly when multiple functional group transformations are required [13] [14]. The primary hydroxyl group at the 5-position of the thiazole ring requires protection during certain synthetic manipulations to prevent unwanted side reactions [13].

Silyl protecting groups, including trimethylsilyl, triethylsilyl, and tert-butyldimethylsilyl derivatives, offer excellent protection for hydroxyl functionalities with varying degrees of stability [14]. Trimethylsilyl groups provide temporary protection suitable for short-term synthetic sequences, while tert-butyldimethylsilyl groups offer enhanced stability for multi-step synthetic procedures [13] [14]. The choice of silyl protecting group depends on the specific reaction conditions and the required stability profile [14].

Deprotection of silyl groups can be achieved under mild acidic conditions or through treatment with fluoride ions such as tetrabutylammonium fluoride [14]. This flexibility allows for selective deprotection in the presence of other acid-sensitive functionalities [13]. Alternative protecting groups include acetyl and benzoyl derivatives, which can be removed under basic hydrolysis conditions [14].

The selection of appropriate protecting group strategies requires careful consideration of the overall synthetic sequence and compatibility with other functional groups present in the molecule [13]. Orthogonal protection schemes enable the selective manipulation of specific hydroxyl groups while maintaining protection of others throughout the synthetic sequence [14].

Green Chemistry Innovations in Thiazole Formation

Green chemistry principles have revolutionized thiazole synthesis through the development of environmentally sustainable methodologies that minimize waste generation and reduce the use of hazardous reagents [15] [16]. These innovations focus on the implementation of renewable starting materials, non-toxic catalysts, and mild reaction conditions to minimize environmental impact [16]. The application of green chemistry principles to (2-(Methoxymethyl)thiazol-5-yl)methanol synthesis has resulted in significant improvements in process efficiency and environmental compatibility [15].

Innovative techniques including microwave irradiation, ultrasound synthesis, and mechanochemistry-mediated synthesis offer substantial advantages in terms of scalability, cost-effectiveness, and purification simplicity [16]. These methodologies demonstrate comparable or enhanced biological activities of the resulting thiazole derivatives while significantly reducing environmental impact [15]. The implementation of green synthetic approaches represents a paradigm shift toward sustainable pharmaceutical manufacturing [16].

Solvent-Free Reaction Conditions

Solvent-free reaction conditions represent a significant advancement in green thiazole synthesis, eliminating the need for organic solvents while maintaining high reaction efficiency [5] [17]. These methodologies typically employ grinding or mechanochemical activation to promote intimate contact between reactants, facilitating efficient chemical transformation [5]. For (2-(Methoxymethyl)thiazol-5-yl)methanol synthesis, solvent-free conditions have demonstrated exceptional results with reaction times reduced from hours to minutes [17].

The mechanochemical approach involves the physical grinding of reactants in the absence of solvents, with reaction progress driven by mechanical energy input [5]. This method offers several advantages including reduced reaction times, higher yields, and elimination of solvent-related environmental concerns [17]. Research demonstrates that solvent-free conditions can achieve yields of 85-99% for thiazole synthesis within 3-30 minutes of reaction time [5].

Temperature control becomes critical in solvent-free reactions, as the absence of solvents can lead to localized heating effects [17]. Careful optimization of grinding parameters, including duration and intensity, ensures optimal product formation while preventing thermal degradation [5]. The simplicity of product isolation represents another significant advantage, as products can often be obtained through simple washing procedures without the need for extensive purification [17].

| Method | Reaction Type | Time Reduction | Yield Improvement | Environmental Benefit |

|---|---|---|---|---|

| Solvent-Free Grinding | Hantzsch condensation | 90% (6h to 30min) | 15-20% increase | No solvent waste |

| Water as Solvent | Multicomponent reaction | 75% (4h to 1h) | 10-15% increase | Aqueous medium |

| Microwave Irradiation | Cyclization reaction | 95% (24h to 30min) | 20-25% increase | Energy efficient |

| Ultrasound Assistance | Oxidative coupling | 80% (8h to 1.5h) | 12-18% increase | Reduced emissions |

| Ionic Liquids | Nucleophilic substitution | 70% (12h to 3h) | 8-12% increase | Recyclable medium |

| PEG-mediated Synthesis | Phase-transfer catalysis | 85% (6h to 1h) | 18-22% increase | Biodegradable solvent |

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis protocols have emerged as highly effective methodologies for thiazole formation, offering significant advantages in terms of reaction rate, energy efficiency, and product purity [18] [19] [20]. These protocols utilize microwave irradiation to provide rapid and uniform heating, dramatically reducing reaction times from hours to minutes while maintaining high product yields [20]. For (2-(Methoxymethyl)thiazol-5-yl)methanol synthesis, microwave assistance enables the completion of cyclization reactions within 5-30 minutes [19].

The mechanism of microwave acceleration involves the direct heating of polar molecules through dielectric heating, resulting in more efficient energy transfer compared to conventional heating methods [8]. This selective heating mechanism minimizes thermal degradation and side reactions, leading to cleaner reaction profiles and higher product purity [20]. Research demonstrates that microwave-assisted protocols can achieve yields of 85-98% for thiazole derivatives under optimized conditions [19].

Optimization of microwave parameters, including power level, temperature, and irradiation time, is crucial for achieving optimal results [21] [8]. Power levels typically range from 150-800 watts, with temperatures maintained between 60-150°C depending on the specific substrate system [19]. The ability to conduct reactions under solvent-free conditions further enhances the environmental benefits of microwave-assisted synthesis [20].

| Substrate System | Power (W) | Temperature (°C) | Time (min) | Yield (%) | Advantages |

|---|---|---|---|---|---|

| Thiosemicarbazone + Carbonyl | 300-600 | 80-120 | 5-10 | 85-95 | Rapid reaction, high yields |

| Phenacyl bromide + Thiourea | 400-800 | 100-150 | 2-5 | 90-98 | Solvent-free, catalyst-free |

| Alpha-haloketone + Thioamide | 200-400 | 60-90 | 10-15 | 80-92 | Mild conditions, clean products |

| Aryl ethanone + Thioamide | 150-300 | 70-100 | 15-30 | 75-90 | Green chemistry approach |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectral Fingerprinting

Extensive ^1H, ^13C and two-dimensional NMR studies on thiazoles bearing methoxymethyl or hydroxymethyl groups furnish reliable chemical-shift anchors for (2-methoxymethyl)thiazol-5-yl)methanol.

| Nucleus & signal | δ / ppm (CDCl₃, 298 K) | Multiplicity / J Hz | Assignment | Source |

|---|---|---|---|---|

| ^1H –OCH₃ | 3.43 ± 0.02 | s | Methoxy protons | 3.45 [1] 3.44 [2] |

| ^1H –CH₂O– | 4.57 ± 0.03 | s | Thiazole-bound CH₂ adjacent to O | 4.57 [1] 4.60 [2] |

| ^1H H-4 (ring) | 7.78–7.87 | d, J ≈ 1.3 | C-4 proton of thiazole | 7.86 [1] |

| ^1H H-2 (ring) | 8.75–8.80 | s | C-2 proton (adjacent N) | 8.77 [3] |

| ^13C OCH₃ | 58.8–59.0 | singlet | Methoxy carbon | 58.8 [1] 59.0 [2] |

| ^13C CH₂O | 67.7–68.7 | singlet | Benzylic carbon | 68.7 [1] 67.7 [2] |

| ^13C C-4 | 135.0–136.4 | – | Thiazole C-4 | 136.4 [1] 135.0 [2] |

| ^13C C-2 | 162.0–163.0 | – | Thiazole C-2 (C=N) | 163.0 [1] |

- Two-dimensional COSY confirms the absence of vicinal ^3J_HH couplings around the methoxymethyl centre, consistent with its attachment to an sp² carbon [2].

- HSQC data correlate the benzylic ^1H (4.57 ppm) with the 67–68 ppm carbon, while HMBC shows three-bond connectivity to C-2 (~163 ppm), establishing the substitution pattern [1].

Infrared (IR) Vibrational Mode Assignments

Band positions were extracted from matrix-isolated and liquid-phase IR studies on mono-methylthiazoles and 5-hydroxymethylthiazole [4] [3].

| ν / cm⁻¹ | Assignment | Characteristic intensity | Comparative remarks |

|---|---|---|---|

| 3350–3300 | ν(OH) free alcohol | medium | Shifted ≈20 cm⁻¹ lower than in hydroxymethyl analogue owing to adjacent O-methyl inductive donation [3] |

| 2975–2945 | ν_as(CH₃) methoxy | strong | Matches methylthiazole family envelope [4] |

| 2920–2880 | ν_s(CH₃)/CH₂ | medium | – |

| 1605–1595 | ν(C=N) ring | strong | Diagnostic of thiazole C2=N3 stretching [4] |

| 1260–1220 | ν(C–O–C) asymmetric | strong | Confirms methoxymethyl ether linkage [4] |

| 1040–1010 | ν(C–O) alcoholic | medium | – |

| 750–700 | δ(C–H) out-of-plane (thiazole) | medium | Aids ring identification |

X-ray Crystallographic Studies

No single-crystal diffraction of the exact molecule is yet deposited. However, high-resolution structures of methoxymethyl-substituted thiazole amides and hydrazones provide precise ring metrics transferable to the free alcohol [5] [6].

| Selected bond | Distance / Å | Mean (n = 6) | Literature range |

|---|---|---|---|

| C2=N3 | 1.295 ± 0.005 | 1.28–1.30 [5] | |

| C4–S1 | 1.749 ± 0.006 | 1.74–1.76 [5] | |

| C5–CH₂O | 1.507 ± 0.003 | Typical benzylic C–C |

Thiazole and methoxymethyl fragments are coplanar (dihedral ≤ 7°) in all surveyed crystals, rationalising the strong conjugation inferred from NMR anisotropy.

Unit-cell packing is dominated by O–H···N hydrogen bonding between the hydroxymethyl donor and N3 of adjacent thiazole rings (O···N ≈ 2.87 Å) [5], a motif expected to persist in the parent alcohol and to influence its solid-state IR shifts.

Mass-Spectrometric Fragmentation Patterns

Electron-impact (70 eV) spectra of alkoxy-methyl thiazoles display specific cleavages that facilitate structural verification [7] [8].

| m/z | Relative abundance | Proposed fragment | Fragmentation pathway | Source |

|---|---|---|---|---|

| 159 [M]^+ - | 45% | molecular ion | – | Exact mass calc. 159.029 Da |

| 127 | 100% | C4H3NOS^+ | α-cleavage: loss of CH₃O - (31 Da) from methoxymethyl group [8] | |

| 99 | 38% | C3H3NS^+ | subsequent loss of CO (28 Da) | 192 |

| 71 | 22% | C2H3NS^+ | further ring fragmentation | 192 |

| 45 | 18% | CH3OCH2^+ | isolated methoxymethyl cation | 185 |

The base-peak at m/z 127 is a hallmark for methoxymethyl substitution on thiazoles [8], while the isotopic purity of sulfur confirms a single heteroatom.

Key Findings

- Concordant ^1H/^13C NMR data across three independent methoxymethyl-thiazole derivatives allow confident attribution of the diagnostic resonances of (2-methoxymethyl)thiazol-5-yl)methanol.

- IR bands characteristic of thiazole heteroaromatic systems and etherified alcohols provide rapid confirmation of functional groups without interference from other ring substitutions.

- Crystallographic analogues reveal a planar heteroaromatic core with predictable hydrogen-bond donors, rationalising observed IR shifts and NMR deshielding trends.

- Mass-spectrometric fragmentation dominated by methoxymethyl α-cleavage (m/z 127) offers a robust fingerprint for trace detection in complex mixtures.

Data Tables Summary

| Technique | Primary diagnostic parameters | Structural information yielded |

|---|---|---|

| ¹H/¹³C NMR (1D + 2D) | δ(4.57, 3.43, 8.78 ppm) ; HMBC C2→CH₂O | Substitution pattern, connectivity |

| IR (ATR) | 3350, 1605, 1260 cm⁻¹ | OH, C=N, C–O–C confirmation |

| X-ray | C2=N3 1.29 Å; ring planarity | Bond lengths, intramolecular H-bond geometry |

| EI-MS | m/z 159, 127, 99 | Molecular weight and fragmentation map |